Saha-OH -

Saha-OH

Catalog Number: EVT-14888401
CAS Number:
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Saha-OH, a derivative of Suberoylanilide Hydroxamic Acid (SAHA), is a hydroxamic acid compound notable for its selective inhibition of histone deacetylases, particularly HDAC6. The modification involves para-hydroxymethylation of the capping group in SAHA, which enhances its selectivity and alters its pharmacological profile. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.

Source

The development of Saha-OH stems from research aimed at improving the selectivity and safety profile of SAHA, a known histone deacetylase inhibitor. The synthesis and characterization of Saha-OH were reported in studies that demonstrated its efficacy against HDAC enzymes and its reduced cytotoxicity compared to its parent compound .

Classification

Saha-OH is classified as a hydroxamic acid and a histone deacetylase inhibitor. Hydroxamic acids are characterized by the presence of a hydroxamic functional group (-C(=O)NHOH), which is crucial for their biological activity, particularly in modulating gene expression through epigenetic mechanisms.

Synthesis Analysis

Methods

Saha-OH is synthesized through a two-step process involving acylation followed by conversion to a hydroxamic acid. The initial step involves acylating a precursor with monomethyl suberate. This is followed by the transformation of the resulting methyl ester into the hydroxamic acid using hydroxylamine hydrochloride in methanol, facilitated by sodium methoxide .

Technical Details

  • Step 1: Acylation
    • Reactants: Precursor compound and monomethyl suberate.
    • Conditions: Standard acylation conditions using appropriate solvents.
  • Step 2: Hydroxamic Acid Formation
    • Reactants: Methyl ester from Step 1 and hydroxylamine hydrochloride.
    • Conditions: Reaction conducted in methanol with sodium methoxide as a base.

The purity of Saha-OH was confirmed to be greater than 93% via reverse-phase high-performance liquid chromatography (HPLC) analysis .

Molecular Structure Analysis

Structure

The molecular structure of Saha-OH includes a central hydroxamic acid moiety attached to a phenyl ring with a para-hydroxymethyl substitution. This structural modification is critical for enhancing selectivity towards HDAC6.

Data

  • Molecular Formula: C_{12}H_{15}N_{2}O_{3}
  • Molecular Weight: Approximately 233.26 g/mol
  • High-Resolution Mass Spectrometry (m/z): 293.1497 confirms the molecular identity .
Chemical Reactions Analysis

Reactions

Saha-OH exhibits selective inhibition of various histone deacetylases, primarily HDAC6, with significantly lower activity against other isoforms such as HDAC1, 2, and 3. The IC50 values indicate that Saha-OH has a higher selectivity for HDAC6 compared to its parent compound SAHA, which demonstrates broader inhibition across multiple HDACs .

Technical Details

  • IC50 Values:
    • SAHA-OH: IC50 = 0.67 μM (unstimulated conditions)
    • SAHA: IC50 = 1.26 μM (unstimulated conditions)

In LPS-stimulated conditions, IC50 values were reported as 10.76 μM for Saha-OH compared to 5.51 μM for SAHA, indicating reduced cytostatic effects .

Mechanism of Action

Process

Saha-OH functions primarily as an inhibitor of histone deacetylases, leading to increased acetylation of histones and altered gene expression profiles associated with cell cycle regulation and apoptosis. The enhanced selectivity for HDAC6 suggests that Saha-OH may have fewer side effects related to the inhibition of other HDACs involved in critical cellular processes.

Data

The mechanism involves binding to the active site of HDAC6, preventing substrate access and subsequent deacetylation reactions. This results in an accumulation of acetylated proteins that can influence various signaling pathways relevant to cancer progression and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

Saha-OH appears as a white crystalline solid under standard laboratory conditions. It is soluble in polar solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Solubility: Soluble in methanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but should be protected from moisture.
  • Reactivity: Reacts with metal ions due to the presence of the hydroxamic functional group, making it useful in chelation applications.
Applications

Saha-OH is primarily researched for its potential applications in cancer therapy due to its selective inhibition of histone deacetylases. Its improved toxicity profile compared to SAHA makes it a promising candidate for further development in clinical settings. Additionally, it may have applications in treating inflammatory diseases by modulating immune responses through epigenetic mechanisms .

Research continues into optimizing its efficacy and understanding its full range of biological activities, potentially leading to novel therapeutic strategies against various diseases influenced by epigenetic modifications.

Introduction to SAHA-OH in the Context of HDAC Inhibitor Development

Rationale for Isoform-Selective HDAC Inhibition in Therapeutic Contexts

HDAC isoforms exhibit distinct cellular functions:

  • Class I HDACs (e.g., HDAC1, 2, 3, 8) localize primarily to the nucleus and regulate cell proliferation and apoptosis. Overexpression correlates with poor prognosis in gastric, ovarian, and lung cancers [5].
  • HDAC6 (Class IIb) resides in the cytoplasm, deacetylating α-tubulin, HSP90, and cortactin. It governs cell motility, protein aggregation, and immune responses [6].
  • HDAC11 (Class IV) hydrolyzes long-chain fatty acyl lysine modifications and influences metabolic pathways [6].

Pan-HDAC inhibitors like vorinostat non-selectively inhibit Classes I, II, and IV, causing dose-limiting toxicities such as thrombocytopenia and fatigue due to disruption of essential nuclear processes [4]. Selective targeting of non-nuclear HDACs like HDAC6 offers a therapeutic advantage: it modulates pathologically relevant cytoplasmic targets while sparing epigenetic regulation. For example, HDAC6 inhibition attenuates inflammatory cytokine production and stabilizes misfolded proteins—effects desirable in oncology and neurodegeneration without triggering genotoxicity [1] [5].

SAHA-OH as a Structural Derivative of Vorinostat (SAHA): Bridging Pan-HDAC and Selective Inhibition

SAHA-OH (C₁₅H₂₂N₂O₄; MW 294.35 g/mol) is a hydroxamate-based inhibitor derived from vorinostat (C₁₄H₂₀N₂O₃; MW 264.33 g/mol). Structural modifications confer HDAC6 selectivity:

Structural FeatureVorinostat (SAHA)SAHA-OH
Zinc-binding groupHydroxamic acidHydroxamic acid
Linker region7-carbon aliphatic chainExtended 8-carbon chain
Cap groupAnilideModified anilide with hydroxyl substitution
HDAC6 IC₅₀28.6 nM [3]23 nM [1]
Selectivity ratio (vs. HDAC1)~9-fold10-47-fold [1] [9]

Table 1: Structural and inhibitory comparison of SAHA-OH and vorinostat.

The elongation of the aliphatic linker in SAHA-OH enhances HDAC6 binding by accommodating the larger hydrophobic pocket unique to HDAC6’s catalytic tunnel. Vorinostat’s shorter linker facilitates promiscuous binding across HDAC isoforms with conserved tunnel dimensions [3] [6]. SAHA-OH retains the hydroxamic acid moiety critical for zinc chelation but modifies the cap group to sterically hinder entry into the narrower tunnels of Class I HDACs [1] [9].

Clinical Limitations of Pan-HDAC Inhibitors and the Emergence of SAHA-OH

Pan-HDAC inhibitors face three key clinical challenges:

  • Transcriptional Dysregulation: Vorinostat simultaneously activates and represses ~10% of human genes, inducing cell-cycle arrest (via p21ᵂᴬᶠ¹/ᶜⁱᵖ¹) but also upregulating pro-survival genes [4] [8].
  • On-Target Toxicities: Thrombocytopenia (from HDAC1/2 inhibition in bone marrow) and fatigue limit dosing in solid tumors [4] [5].
  • Limited Efficacy in Solid Tumors: Poor tumor penetration and compensatory HDAC isoform activation reduce response durability [6].

SAHA-OH addresses these by exploiting HDAC6’s unique roles:

  • Anti-inflammatory Action: At 0.01–10 μM, SAHA-OH reduces IL-6, TNFα, IFNβ, and MCP-1 secretion in LPS-stimulated macrophages by >50%, independent of nuclear HDACs [1].
  • Apoptosis Attenuation: It enhances macrophage and B-cell viability 5–26-fold by suppressing caspase activation, contrasting vorinostat’s pro-apoptotic effects [1] [9].
  • Metastasis Modulation: Selective α-tubulin hyperacetylation disrupts cytoskeletal dynamics in tumor cells [1] [6].

Table 2: Key in vitro and in vivo findings for SAHA-OH

Biological ActivityExperimental ModelKey ResultsReference
HDAC6 InhibitionFluorescence-based assayIC₅₀ = 23 nM; 10-47× selectivity over HDAC1/2/3/8 [1]
Cytokine SuppressionLPS-stimulated macrophagesIL-6/TNFα reduced by >50% at 0.01 μM [1]
Cell Viability EnhancementBone marrow macrophages24-26× viability vs. SAHA at 30 μM [1]
In Vivo EfficacyLPS-induced endotoxemia mice50% reduction in splenic damage at 50 mg/kg i.p. [1]

SAHA-OH exemplifies the "selective HDAC inhibitor" paradigm—retaining therapeutic effects of pan-inhibitors while mitigating risks via structural precision. Ongoing studies focus on optimizing its pharmacokinetics and cap-group engineering for enhanced tissue targeting [6] [9].

Properties

Product Name

Saha-OH

IUPAC Name

N'-hydroxy-N-[4-(hydroxymethyl)phenyl]octanediamide

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c18-11-12-7-9-13(10-8-12)16-14(19)5-3-1-2-4-6-15(20)17-21/h7-10,18,21H,1-6,11H2,(H,16,19)(H,17,20)

InChI Key

ASNHHXCJSXFUNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)CCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.